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Compound of Interest

Compound Name: alpha-D-sorbopyranose

Cat. No.: B12651727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

alpha-D-sorbopyranose, a monosaccharide of interest in various research and development

applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and use in complex biological and chemical systems.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for alpha-D-
sorbopyranose.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
¹H and ¹³C NMR data for alpha-L-sorbopyranose in Water (H₂O) at pH 7.00.[1] As enantiomers,

alpha-D-sorbopyranose and alpha-L-sorbopyranose exhibit identical NMR spectra. The data

presented here is for the L-enantiomer but is directly applicable to the D-enantiomer.

¹H NMR (500 MHz, Water)[1]
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Chemical Shift (ppm) Intensity

3.74 21.34

3.73 30.94

3.72 44.29

3.71 51.91

3.70 73.87

3.68 92.22

3.68 32.83

3.67 77.67

3.65 61.71

3.64 80.12

3.62 53.43

3.61 47.43

3.60 38.46

3.60 31.71

3.59 21.26

3.58 12.64

3.57 9.93

3.51 100.00

3.49 97.98

3.49 87.65

3.48 70.69

Note: Detailed assignment of these proton signals requires further 2D NMR analysis (e.g.,

COSY, HSQC). The provided data represents a complex mixture of overlapping signals.
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¹³C NMR

A definitive, assigned ¹³C NMR spectrum for alpha-D-sorbopyranose was not readily available

in the searched literature. However, 2D NMR (¹H-¹³C HSQC) data for the L-enantiomer

provides correlations between proton and carbon signals.

¹H-¹³C HSQC Correlations (600 MHz, Water)[1]

¹H Shift (ppm) ¹³C Shift (ppm)

3.61 72.03

3.50 72.99

3.63 64.38

3.67 76.49

3.73 64.38

3.70 66.09

3.51 66.13

Table 2: Infrared (IR) Spectroscopy Data
The following table lists the characteristic IR absorption bands for D-sorbose. The spectrum

was acquired using an Attenuated Total Reflectance (ATR) accessory.[2]

Wavenumber (cm⁻¹) Interpretation

~3300-3500 O-H stretching (strong, broad)

~2900-3000 C-H stretching

~1730 C=O stretching (ketone)

~1000-1200 C-O stretching (fingerprint region)

Note: The IR spectra of D-sorbose and L-sorbose are identical. The spectrum of the solid

sample is influenced by intermolecular hydrogen bonding.
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Table 3: Mass Spectrometry (MS) Data
The mass spectrometry data for D-sorbopyranose was obtained using electrospray ionization

(ESI) in negative ion mode.

m/z Relative Intensity Ion

179.1 - [M-H]⁻

89 100 Fragment ion

88 10.27 Fragment ion

179 8.11 [M-H]⁻

71 5.17 Fragment ion

Note: The fragmentation of underivatized monosaccharides can be complex and depends on

the ionization method and collision energy. Cross-ring cleavages are common fragmentation

pathways.[3][4][5]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of alpha-D-sorbopyranose is dissolved in deuterium oxide

(D₂O) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. A

small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid

sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired on a 500 MHz or

higher field spectrometer. A standard single-pulse experiment with water suppression (e.g.,

presaturation or WATERGATE) is used. Key acquisition parameters include a spectral width

of ~12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a

relaxation delay of 1-2 seconds.
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¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra are acquired with proton

decoupling. A spectral width of ~220 ppm is used. DEPT (Distortionless Enhancement by

Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed

to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is performed to establish

proton-proton coupling networks and identify neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC experiment is used to

determine one-bond correlations between protons and their directly attached carbons,

aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): A ¹H-¹³C HMBC experiment can be

performed to identify longer-range (2-3 bond) correlations, which is useful for confirming

assignments and determining the connectivity of the sugar ring.

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase

correction, baseline correction, and referencing of the chemical shifts.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the

solid alpha-D-sorbopyranose sample is placed directly onto the ATR crystal. For

transmission IR, a KBr pellet is prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk.

Spectrum Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is first

collected. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. A

sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. The spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12651727?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12651727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Sample Preparation: A dilute solution of alpha-D-sorbopyranose is prepared in a suitable

solvent system, such as a mixture of water and acetonitrile or methanol, often with the

addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium

acetate.

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of non-

volatile and thermally labile compounds like monosaccharides. The sample solution is

introduced into the ESI source where it is nebulized and subjected to a high voltage, leading

to the formation of gas-phase ions (e.g., [M+H]⁺, [M+Na]⁺ in positive ion mode, or [M-H]⁻ in

negative ion mode).

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-

of-flight, or ion trap). A full scan mass spectrum is acquired to determine the mass-to-charge

ratio (m/z) of the molecular ions.

Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem mass

spectrometry is performed. The molecular ion of interest is isolated in the mass analyzer and

then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or

nitrogen). The resulting fragment ions are then mass-analyzed to generate an MS/MS

spectrum. The fragmentation pattern provides insights into the structure of the molecule.

Data Analysis: The mass spectra are analyzed to identify the molecular weight of the

compound and to interpret the fragmentation patterns, which can help in confirming the

structure of the sugar.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a pure

chemical compound like alpha-D-sorbopyranose.
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Workflow for Spectroscopic Analysis of alpha-D-Sorbopyranose
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Caption: General workflow for the spectroscopic characterization of alpha-D-sorbopyranose.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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